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Compound of Interest

Compound Name: Fobrepodacin

Cat. No.: B3321803

Fobrepodacin (SPR720), an investigational oral antibiotic, demonstrates potent bactericidal
activity against a range of clinically significant mycobacteria, including drug-resistant strains.
This guide provides a comprehensive comparison of Fobrepodacin's activity with other
agents, supported by experimental data, to inform researchers, scientists, and drug
development professionals.

Fobrepodacin is the orally bioavailable prodrug of SPR719, its active form. It exhibits a novel
mechanism of action by inhibiting the ATPase activity of DNA gyrase B, an essential enzyme
for bacterial DNA replication.[1][2] This distinct target means there is no cross-resistance with
existing classes of antibiotics, offering a promising new therapeutic avenue for difficult-to-treat
mycobacterial infections.[2][3]

Comparative In Vitro Activity: Fobrepodacin
(SPR719) vs. Standard Agents

The in vitro potency of SPR719 has been evaluated against various nontuberculous
mycobacteria (NTM), demonstrating significant efficacy. Minimum Inhibitory Concentration
(MIC) and Minimum Bactericidal Concentration (MBC) are key indicators of an antibiotic's
activity, representing the lowest concentration that inhibits visible growth and the lowest
concentration that kills 99.9% of the initial bacterial population, respectively. A low MBC/MIC
ratio (typically <4) is indicative of bactericidal activity.
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Data compiled from a study on the in vitro activity of SPR719 against clinical NTM isolates.[4]

Notably, for M. kansasii, the MIC90 and MBCoo values are very close (0.25 and 0.5 pg/mL,
respectively), strongly indicating bactericidal properties.[4] For many isolates across different
species, the MIC was <2 pg/mL with an MBC of <4 ug/mL, further supporting its bactericidal
potential.[4]

Activity Against Drug-Resistant NTM Isolates

Fobrepodacin maintains its potency against strains resistant to current standard-of-care
antibiotics.
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Data from a study evaluating SPR719 activity against resistant NTM isolates.[4]

These findings underscore Fobrepodacin's potential in treating infections that have developed
resistance to macrolides and aminoglycosides.

Time-Kill Kinetics: A Deeper Look into Bactericidal
Action
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Time-kill assays provide dynamic information about an antibiotic's effect on bacterial viability
over time. Studies on SPR719 have revealed concentration-dependent killing of various
mycobacteria.

Against Mycobacterium avium, SPR719 demonstrated a kill rate of approximately 1 logio
CFU/mL up to day 10 at concentrations from 1x to 16x the MIC.[5] For Mycobacterium kansasii,
the bactericidal effect was more pronounced, with bacterial loads dropping below the detection
limit by day 10.[6] Against Mycobacterium abscessus, SPR719 showed concentration-
dependent activity, inhibiting growth by at least 1 logio CFU compared to the growth control.[5]

In Vivo Efficacy: Validation in Murine Models

Preclinical studies in mouse models of mycobacterial infection have corroborated the in vitro
findings, demonstrating Fobrepodacin's bactericidal activity in a living system.

In a chronic M. tuberculosis infection model in mice, treatment with SPR720 at 100 mg/kg
resulted in a 2.5-log CFU decrease, comparable to the effects of moxifloxacin and isoniazid.[7]
Furthermore, in a murine model of M. avium pulmonary infection, Fobrepodacin monotherapy
led to a dose-dependent reduction in bacterial burden.[2][8] When combined with standard-of-
care agents like clarithromycin and ethambutol, an even greater reduction in bacterial load was
observed.[2][8]

Mechanism of Action: DNA Gyrase B Inhibition

Fobrepodacin's bactericidal effect stems from its inhibition of the DNA gyrase B subunit. DNA
gyrase is a type Il topoisomerase crucial for maintaining DNA supercoiling, a process essential
for DNA replication and repair. By binding to the ATP-binding site of the GyrB subunit, SPR719
prevents the energy-dependent negative supercoiling of DNA, leading to a cascade of events
that ultimately result in bacterial cell death.
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Mechanism of Action: Fobrepodacin (SPR719)
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Caption: Fobrepodacin's mechanism of action targeting DNA gyrase B.

Experimental Protocols

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b3321803?utm_src=pdf-body-img
https://www.benchchem.com/product/b3321803?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3321803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Determination of Minimum Inhibitory Concentration

(MIC) and Minimum Bactericidal Concentration (MBC)

The MIC and MBC of SPR719 against NTM isolates are determined using the broth
microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Preparation of Inoculum: A suspension of the mycobacterial isolate is prepared in a suitable
broth (e.g., Middlebrook 7H9) and adjusted to a turbidity equivalent to a 0.5 McFarland
standard. This suspension is then further diluted to achieve a final inoculum concentration of
approximately 5 x 10> CFU/mL.

Drug Dilution: SPR719 is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in
a 96-well microtiter plate to achieve a range of concentrations.

Inoculation and Incubation: Each well containing the drug dilution is inoculated with the
prepared bacterial suspension. The plates are incubated at 37°C. Incubation times vary
depending on the growth rate of the mycobacterial species (e.g., 3-5 days for rapid growers,
>10 days for slow growers).[4]

MIC Determination: The MIC is recorded as the lowest concentration of SPR719 that
completely inhibits visible growth of the mycobacteria.[9]

MBC Determination: An aliquot from each well showing no visible growth is sub-cultured onto
an antibiotic-free agar plate (e.g., Middlebrook 7H10). The plates are incubated until growth
is visible in the control cultures. The MBC is the lowest concentration of the drug that results
in a 299.9% reduction in the initial inoculum count.[9]

Time-Kill Assay

Preparation: Cultures of the test organism are grown to the mid-logarithmic phase and then
diluted to a starting concentration of approximately 10> to 10® CFU/mL in CAMHB.

Exposure: The bacterial suspension is exposed to various concentrations of SPR719
(typically multiples of the MIC). A growth control without the antibiotic is included.

Sampling: At predetermined time points (e.g., 0, 24, 48, 72, 96, and 120 hours), aliquots are
withdrawn from each culture.[10]
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e Quantification: The aliquots are serially diluted and plated on appropriate agar media to
determine the number of viable bacteria (CFU/mL).

e Analysis: The logio CFU/mL is plotted against time for each antibiotic concentration to
generate time-kill curves. A >3-log1o reduction in CFU/mL from the initial inoculum is
considered bactericidal activity.

Experimental Workflow: Bactericidal vs. Bacteriostatic Classification
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Caption: Workflow for classifying antibiotic activity.

Conclusion
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The available in vitro and in vivo data strongly support the classification of Fobrepodacin as a
bactericidal agent against a broad spectrum of clinically relevant mycobacteria. Its novel
mechanism of action, potent activity against drug-resistant strains, and demonstrated efficacy
in preclinical models position Fobrepodacin as a highly promising candidate for the treatment
of NTM pulmonary disease and potentially other mycobacterial infections. Further clinical
evaluation is ongoing to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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